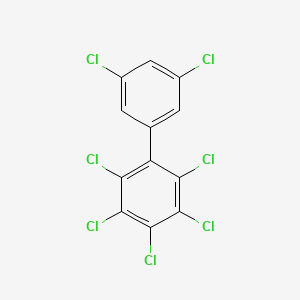

2,3,3',4,5,5',6-Heptachlorobiphenyl

描述

2,3,3’,4,5,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. This particular compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,5,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the biphenyl molecule at the desired positions .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3,3’,4,5,5’,6-Heptachlorobiphenyl, was historically carried out using batch or continuous processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired PCB congeners. the production of PCBs has been banned in many countries due to their environmental and health hazards .

化学反应分析

Types of Reactions

2,3,3’,4,5,5’,6-Heptachlorobiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: This reaction can result in the dechlorination of the compound.

Substitution: This reaction can involve the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include zinc dust and sodium borohydride.

Substitution: Common reagents include nucleophiles such as hydroxide ions and amines.

Major Products Formed

Oxidation: Hydroxylated biphenyls.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyl derivatives with various functional groups.

科学研究应用

Chemical Properties and Identification

- Molecular Formula : CHCl

- Molecular Weight : 395.32 g/mol

- CAS Number : 74472-51-8

- Melting Point : 175 °C

- Boiling Point : >400 °C

Environmental Monitoring

2,3,3',4,5,5',6-Heptachlorobiphenyl is primarily used as a reference standard in environmental analysis. Its detection in soil and water samples helps assess PCB contamination levels. Due to its persistence in the environment and bioaccumulation potential, monitoring this compound is critical for understanding ecological risks associated with PCBs.

| Application | Description |

|---|---|

| Reference Standard | Used in laboratories to calibrate instruments for detecting PCB levels in environmental samples. |

| Toxicological Studies | Investigated for its effects on human health and wildlife due to its toxicity profile. |

Toxicological Research

Research has shown that exposure to heptachlorobiphenyl can lead to various health issues, including skin conditions like chloracne and systemic effects such as liver damage and immune system alterations . Studies involving animal models have been conducted to understand the metabolic pathways of this compound and its hydroxylated metabolites (OH-PCBs) produced by cytochrome P450 enzymes .

| Health Impact | Findings |

|---|---|

| Skin Conditions | Chronic exposure may cause chloracne and rashes. |

| Systemic Effects | Linked to liver damage and immune dysfunction. |

Metabolism Studies

Research has focused on the metabolism of this compound by cytochrome P450 enzymes in humans and animals. Notably, studies have identified specific hydroxylated metabolites formed through enzymatic reactions which can influence the compound's toxicity .

Neurotoxicology

The compound has also been studied for its neurotoxic effects. It interacts with neuronal signaling pathways and has been linked to developmental toxicity through mechanisms involving ryanodine receptors (RyR) . Understanding these interactions is crucial for assessing risks associated with PCB exposure during critical developmental periods.

Case Study 1: Environmental Impact Assessment

A study conducted in contaminated industrial sites evaluated the levels of various PCBs, including this compound. The results indicated significant bioaccumulation in local biota and highlighted the need for remediation efforts to mitigate ecological risks.

Case Study 2: Health Risk Evaluation

An epidemiological study investigated the health effects of PCB exposure among workers in manufacturing plants. The findings revealed a correlation between elevated PCB levels in blood samples and increased incidences of liver disease and skin disorders among employees exposed to high concentrations of PCBs.

作用机制

2,3,3’,4,5,5’,6-Heptachlorobiphenyl exerts its effects through several mechanisms:

相似化合物的比较

Similar Compounds

- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl

- 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl

- 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl

Uniqueness

2,3,3’,4,5,5’,6-Heptachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and biological activity. Compared to other heptachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

生物活性

2,3,3',4,5,5',6-Heptachlorobiphenyl (PCB192) is one of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds known for their environmental persistence and potential toxicity. This article explores the biological activity of PCB192, focusing on its metabolic pathways, toxicological effects, and implications for human health and the environment.

Chemical Structure and Properties

PCB192 is characterized by its seven chlorine atoms attached to a biphenyl structure. Its molecular formula is . The arrangement of chlorine atoms affects its biological activity and interactions with biological systems.

Metabolism and Biotransformation

The metabolism of PCB192 is primarily mediated by cytochrome P450 enzymes. Studies have shown that human CYP2B6 and rat CYP2B1 preferentially hydroxylate PCB192 to form hydroxylated metabolites such as 3′-OH-CB183 and 5-OH-CB183 . The production rates of these metabolites vary based on the stereochemistry of PCB192, with the (–)-isomer yielding significantly higher concentrations than the (+)-isomer .

Table 1: Hydroxylation Products of PCB192

| Metabolite | Concentration (times higher) | Enzyme |

|---|---|---|

| 3′-OH-CB183 | 5.5 | CYP2B6 |

| 5-OH-CB183 | 4.3 | CYP2B6 |

Toxicological Effects

PCB192 has been associated with various toxicological effects, particularly neurodevelopmental toxicity. It interacts with ryanodine receptors (RyR), which are crucial for calcium signaling in neurons. This interaction can lead to altered neuronal signaling and developmental issues . The atropisomer-specific binding activities suggest that different forms of PCB192 may exert distinct toxic effects.

Case Study: Neurodevelopmental Toxicity

Research indicates that PCB192 can cause enantioselective neurodevelopmental toxicity through its binding to RyR. Studies have shown that exposure to PCB192 during critical periods of brain development can lead to long-term behavioral changes in animal models .

Environmental Impact

PCB192 is persistent in the environment and bioaccumulates in the food chain. Its presence in aquatic systems has raised concerns about its impact on wildlife and human health. Monitoring programs have detected PCB192 in fish tissues, indicating widespread contamination .

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models have been developed to predict the biological activity of PCBs, including PCB192. These models assess how structural features influence toxicity and metabolic pathways. For instance, variations in chlorine substitution patterns can significantly alter the compound's interaction with biological transporters and enzymes .

Table 2: QSAR Predictions for PCB192

| Descriptor | Value | Implication |

|---|---|---|

| LogP | 6.45 | High lipophilicity |

| Toxicity Class | 2 | Moderate acute toxicity |

| Metabolic Stability | High | Resistant to enzymatic degradation |

常见问题

Basic Research Questions

Q. How can 2,3,3',4,5,5',6-Heptachlorobiphenyl be identified and quantified in environmental samples using chromatographic methods?

To identify and quantify this congener, high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is recommended. Calibration standards (e.g., 10 µg/mL in isooctane) with CAS RN 74472-51-8 should be used for method validation . Key parameters include optimizing column selectivity (e.g., DB-5MS or equivalent) to resolve co-eluting peaks and using isotope dilution for quantification. Recovery rates (e.g., 60% at 420 pg/L) and relative standard deviations (RSD ≤40%) must be monitored to ensure precision .

Q. What physicochemical properties of this compound influence its environmental persistence?

This congener (CHCl, MW 395.32) has a high chlorine substitution pattern, contributing to its hydrophobicity (log Kow ~7.5) and resistance to degradation. Its melting point (estimated 131°C) and boiling point (~479°C) suggest low volatility, favoring bioaccumulation in lipid-rich matrices . Density (~1.658 g/cm³) and refractive index (1.633) are critical for purity verification in standard preparation .

Q. What quality control measures are essential for reliable analysis of this congener?

Critical QC parameters include:

- Recovery rates : Target ≥60% for aqueous samples (e.g., 420 pg/L detection limit) .

- Internal standards : Use deuterated PCB analogs to correct for matrix effects.

- RSD thresholds : Maintain ≤40% for repeatability .

- Blanks and spikes : Regularly analyze method blanks and spiked samples to detect contamination or losses.

Advanced Research Questions

Q. How can co-elution challenges with structurally similar PCB congeners be resolved during analysis?

Co-elution issues (e.g., with PCB 191 or 193) require advanced separation techniques:

- Dual-column GC : Employ columns with differing polarities (e.g., DB-5MS and DB-17) to confirm peak identity .

- HRMS resolution : Use mass resolution >10,000 to distinguish congeners via unique ion fragments (e.g., m/z 395.32 for PCB 192) .

- Multidimensional chromatography : Combine GC×GC with time-of-flight MS for enhanced peak capacity .

Q. How should discrepancies in toxicokinetic data across studies be addressed?

Discrepancies may arise from congener-specific metabolism or study design differences. For example, tissue localization studies in mice show lung retention varies with substitution patterns (e.g., 2,3,3',4',6- vs. 2,3,3',4,5,5',6-substituted congeners) . To reconcile

- Standardize exposure models (e.g., in vivo vs. in vitro).

- Validate analytical methods across labs using certified reference materials (e.g., ISO 17025-accredited standards) .

- Report congener-specific detection limits and recovery rates to enable cross-study comparisons .

Q. What challenges exist in synthesizing and certifying pure standards of this congener?

Synthesis challenges include:

- Regioselective chlorination : Achieving precise substitution at the 2,3,3',4,5,5',6 positions requires rigorous reaction control .

- Purity verification : Use NMR, HRMS, and melting point analysis to confirm >98% purity. Cross-contamination risks (e.g., with PCB 191) necessitate rigorous QC .

- Stability testing : Monitor degradation in solution (e.g., isooctane) under varying storage conditions .

属性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)3-5)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTDUGMNROUBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074239 | |

| Record name | 2,3,3',4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-51-8 | |

| Record name | PCB 192 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IG95G1IEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。